REACTION_CXSMILES
|
[N+:1]([CH:4]([N+:10]([O-:12])=[O:11])[CH2:5][O:6][CH2:7][CH:8]=[CH2:9])([O-:3])=[O:2].[OH-].[Na+].Cl([F:19])(=O)(=O)=O.C(=O)=O>O.CO>[N+:1]([C:4]([N+:10]([O-:12])=[O:11])([F:19])[CH2:5][O:6][CH2:7][CH:8]=[CH2:9])([O-:3])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(COCC=C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.935 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
34 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Perchloryl fluoride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
perchloryl fluoride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
perchloryl fluoride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added (4.11 grams; 0.0234 mole) slowly to a well
|
Type
|
CUSTOM
|
Details
|
The slightly exothermic reaction
|
Type
|
CUSTOM
|
Details
|
yielded an immediate orange color
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
to reflux vigorously
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
TEMPERATURE
|
Details
|
was maintained for about 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature was maintained between 20°-25° C. with a water bath
|
Type
|
ADDITION
|
Details
|
a yellow oil dropped out of solution
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with three 60 ml portions of methylene chloride
|
Type
|
WASH
|
Details
|
The methylene chloride extracts were washed with three 30 ml portions of 3 percent sodium hydroxide and finally with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with magnesium sulfate, excess methylene chloride
|
Type
|
CUSTOM
|
Details
|
was removed under vacuum
|
Type
|
DISTILLATION
|
Details
|
the residual liquid was distilled through a small Vigreux column
|
Type
|
DISTILLATION
|
Details
|
The distillation
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C(COCC=C)(F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |